molecular formula C18HF13O B15343139 1,2,3,4,5-Pentafluoro-6-[2,3,5,6-tetrafluoro-4-(2,3,5,6-tetrafluorophenoxy)phenyl]benzene CAS No. 14055-53-9

1,2,3,4,5-Pentafluoro-6-[2,3,5,6-tetrafluoro-4-(2,3,5,6-tetrafluorophenoxy)phenyl]benzene

Cat. No.: B15343139
CAS No.: 14055-53-9
M. Wt: 480.2 g/mol
InChI Key: VKALIJZHEJDSDU-UHFFFAOYSA-N
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Description

1,1’-Biphenyl,2,2’,3,3’,4,5,5’,6,6’-nonafluoro-4’-(2,3,5,6-tetrafluorophenoxy)- is a highly fluorinated biphenyl derivative This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Biphenyl,2,2’,3,3’,4,5,5’,6,6’-nonafluoro-4’-(2,3,5,6-tetrafluorophenoxy)- typically involves the following steps:

    Fluorination of Biphenyl: The initial step involves the selective fluorination of biphenyl to introduce fluorine atoms at specific positions. This can be achieved using fluorinating agents such as elemental fluorine (F2) or other fluorinating reagents under controlled conditions.

    Introduction of Tetrafluorophenoxy Group: The next step involves the introduction of the tetrafluorophenoxy group. This can be accomplished through a nucleophilic aromatic substitution reaction, where a suitable precursor (e.g., a halogenated biphenyl) reacts with a tetrafluorophenol derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-Biphenyl,2,2’,3,3’,4,5,5’,6,6’-nonafluoro-4’-(2,3,5,6-tetrafluorophenoxy)- undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation and reduction can lead to the formation of different functionalized biphenyl compounds.

Scientific Research Applications

1,1’-Biphenyl,2,2’,3,3’,4,5,5’,6,6’-nonafluoro-4’-(2,3,5,6-tetrafluorophenoxy)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential use in biological assays and as a probe for studying fluorine interactions in biological systems.

    Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced bioavailability and metabolic stability.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl,2,2’,3,3’,4,5,5’,6,6’-nonafluoro-4’-(2,3,5,6-tetrafluorophenoxy)- involves its interaction with specific molecular targets and pathways. The high electronegativity of fluorine atoms can influence the compound’s reactivity and binding affinity to various targets. The tetrafluorophenoxy group can further modulate its interactions, leading to specific biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-Biphenyl,2,2’,3,3’,4,5,5’,6,6’-nonafluoro-4’-(2,3,5,6-tetrafluorophenoxy)- is unique due to its specific fluorination pattern and the presence of the tetrafluorophenoxy group

Biological Activity

1,2,3,4,5-Pentafluoro-6-[2,3,5,6-tetrafluoro-4-(2,3,5,6-tetrafluorophenoxy)phenyl]benzene is a complex fluorinated organic compound that has garnered attention for its potential biological activities. The presence of multiple fluorine atoms in its structure significantly influences its chemical properties and biological interactions. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure

The compound features a highly fluorinated biphenyl structure which enhances its lipophilicity and stability. The fluorine atoms can affect molecular interactions with biological targets due to their electronegativity and small size.

Anticancer Activity

Recent studies have indicated that fluorinated compounds often exhibit significant anticancer properties. The compound has been evaluated for its antiproliferative effects against various cancer cell lines. For instance:

  • MTT Assay Results : In vitro studies demonstrated that the compound showed notable inhibition of cell proliferation across several cancer types. The GI50 values (the concentration required to inhibit cell growth by 50%) were reported as follows:
    Cell LineGI50 (µM)
    MCF-7 (Breast)2.3
    A549 (Lung)2.8
    HT-29 (Colon)3.0
    Panc-1 (Pancreatic)3.5

These results suggest that the compound may serve as a lead candidate for further development in cancer therapeutics .

Antimicrobial Activity

The antimicrobial potential of fluorinated compounds is well-documented. The compound exhibited activity against several bacterial strains:

  • Antibacterial Assay Results : The compound was tested against both Gram-positive and Gram-negative bacteria with varying degrees of effectiveness:
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus<5 µg/mL
    Escherichia coli<10 µg/mL
    Pseudomonas aeruginosa<15 µg/mL

The presence of fluorine atoms appears to enhance the antibacterial efficacy compared to non-fluorinated analogs .

The biological activity of fluorinated compounds is often attributed to their ability to interact with cellular receptors and enzymes due to their unique electronic properties:

  • Enzyme Interaction : Fluorinated compounds can mimic hydrogen in enzyme-receptor interactions, leading to altered binding affinities and enhanced biological activity . This is particularly relevant in targeting enzymes involved in cancer metabolism and bacterial resistance mechanisms.

Case Studies

Several case studies have highlighted the effectiveness of fluorinated compounds similar to our target compound:

  • Fluorobenzene Derivatives : A study on various fluorobenzene derivatives showed a correlation between the degree of fluorination and increased cytotoxicity against cancer cells . Compounds with multiple fluorine substitutions demonstrated enhanced potency compared to their less fluorinated counterparts.
  • Lead Compound Development : Research involving structurally similar compounds has led to the identification of new lead candidates for drug development targeting specific cancer pathways . These findings support the hypothesis that our compound could be further optimized for therapeutic applications.

Properties

CAS No.

14055-53-9

Molecular Formula

C18HF13O

Molecular Weight

480.2 g/mol

IUPAC Name

1,2,3,4,5-pentafluoro-6-[2,3,5,6-tetrafluoro-4-(2,3,5,6-tetrafluorophenoxy)phenyl]benzene

InChI

InChI=1S/C18HF13O/c19-2-1-3(20)7(22)17(6(2)21)32-18-15(30)10(25)5(11(26)16(18)31)4-8(23)12(27)14(29)13(28)9(4)24/h1H

InChI Key

VKALIJZHEJDSDU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)F)OC2=C(C(=C(C(=C2F)F)C3=C(C(=C(C(=C3F)F)F)F)F)F)F)F)F

Origin of Product

United States

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